LogP and Lipophilicity Profile: Ortho- vs. Meta-Positional Isomer Differentiation
The ortho-substitution pattern of the difluoromethyl group in 2-(difluoromethyl)benzonitrile results in a calculated logP of 2.5 . In contrast, the meta-isomer 3-(difluoromethyl)benzonitrile (CAS 55805-13-5) exhibits a lower calculated logP of 2.2 . This difference of ΔlogP = 0.3 represents a measurable deviation in lipophilicity that can influence membrane permeability and partitioning behavior in biological systems.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-(Difluoromethyl)benzonitrile (meta-isomer): logP = 2.2 |
| Quantified Difference | ΔlogP = 0.3 (ortho-isomer more lipophilic) |
| Conditions | Calculated values from vendor technical datasheets; experimental logP not reported |
Why This Matters
This logP difference may be consequential for medicinal chemistry SAR campaigns where precise lipophilicity tuning within a narrow logP window (e.g., 2–3) is required to optimize ADME properties.
